

Fmoc-D-Asp-NH₂: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-D-asp-NH₂*

Cat. No.: *B557730*

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Introduction

Fmoc-D-Asp-NH₂, chemically known as N- α -(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α -amide, is a pivotal building block in modern peptide chemistry.^[1] As a protected derivative of the non-canonical D-enantiomer of aspartic acid, it is instrumental in the solid-phase peptide synthesis (SPPS) of peptides with unique structural and biological properties.^[2] The incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation and modulate receptor binding affinity, making them valuable in the development of therapeutic peptides, neuropeptides, and other bioactive agents.^{[2][3]}

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving **Fmoc-D-Asp-NH₂**. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Core Chemical Properties

The fundamental chemical and physical properties of **Fmoc-D-Asp-NH₂** are summarized below. These parameters are critical for experimental design, including reaction setup, purification, and storage.

Property	Value	Reference(s)
CAS Number	200335-41-7	[1] [2]
Molecular Formula	C ₁₉ H ₁₈ N ₂ O ₅	[1] [4]
Molecular Weight	354.36 g/mol	[1] [4] [5]
Appearance	White to off-white powder	N/A
Purity (typical)	≥98.0% (HPLC)	[2] [4]
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and other common organic solvents.	[2] [5]
Storage Conditions	Store as a powder at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C.	[4] [5]
Topological Polar Surface Area (TPSA)	119 Å ²	[1]
XLogP3	2.9	[1]

Chemical Structure

Fmoc-D-Asp-NH₂ consists of a D-aspartic acid core where the α -amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the α -carboxyl group is an amide (-NH₂). The side-chain β -carboxyl group remains free. This structural arrangement is essential for its function in stepwise peptide synthesis.

Caption: 2D representation of the **Fmoc-D-Asp-NH₂** molecule.

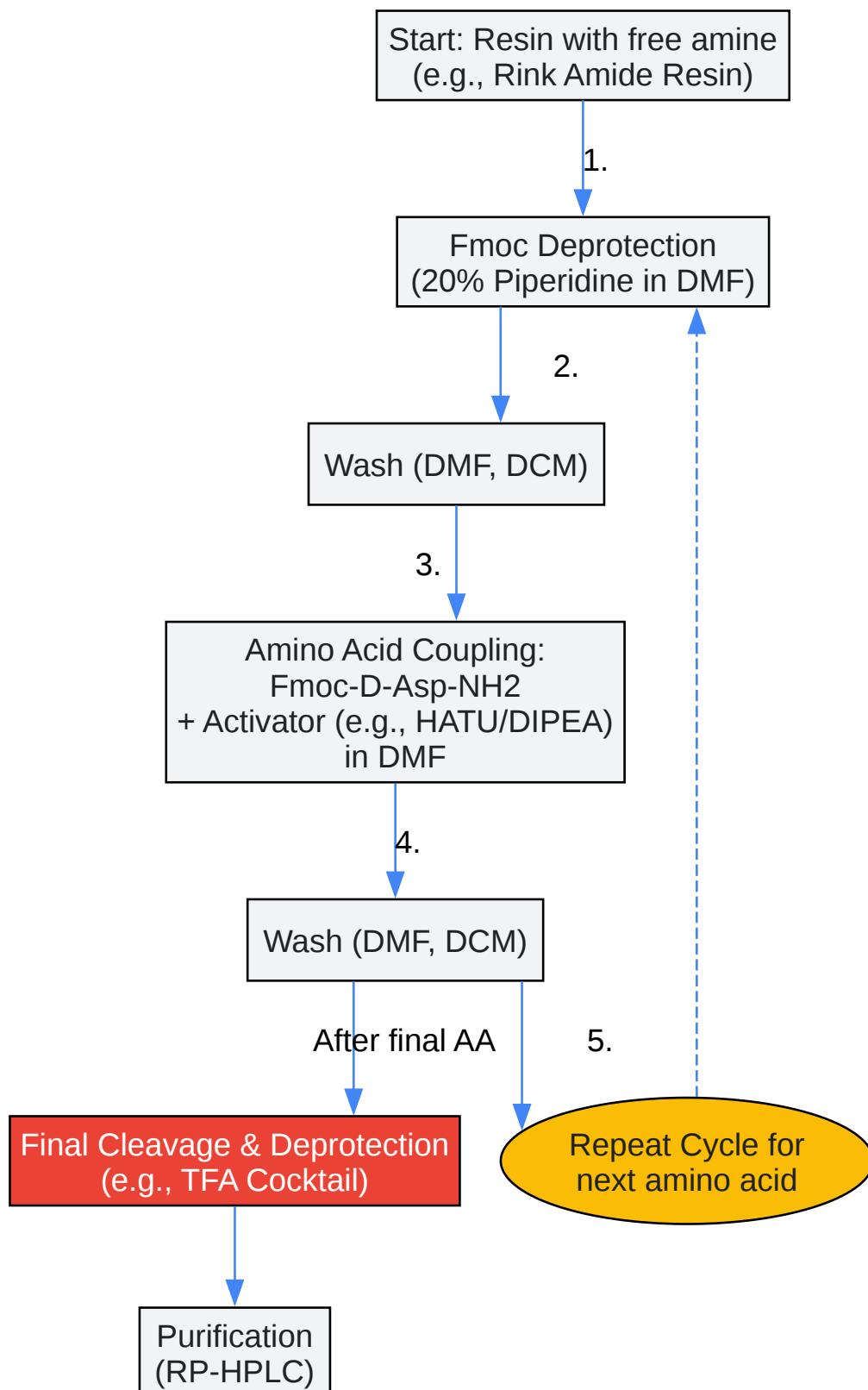
Experimental Protocols

Fmoc-D-Asp-NH₂ is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail the standard experimental procedures for its use and characterization.

Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The core principle of Fmoc-SPPS involves the sequential addition of N- α -Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). The Fmoc group's lability to basic conditions, while stable to the acidic conditions used for final cleavage from most resins, is the cornerstone of this strategy.[\[2\]](#)[\[6\]](#)

Workflow for Incorporating **Fmoc-D-Asp-NH₂**:

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Caption: Standard workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for a Manual Coupling Step:

- Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.[\[7\]](#)
- Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-20 minutes to remove the Fmoc group from the resin-bound amine. Drain and repeat once.[\[7\]](#)[\[8\]](#)
- Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine and by-products. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
- Activation and Coupling:
 - In a separate vial, dissolve **Fmoc-D-Asp-NH₂** (3-5 equivalents relative to resin loading), an activating agent like HATU (3-5 eq.), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.[\[7\]](#)
 - Allow the activation mixture to pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 1-4 hours at room temperature.[\[7\]](#)
- Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). A Kaiser test should now be negative, indicating complete coupling.
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Note on a potential side reaction: Aspartimide formation is a known side reaction during Fmoc-SPPS involving aspartic acid, which can be minimized by using optimized coupling reagents and deprotection conditions, such as adding HOBt to the piperidine solution.[\[6\]](#)[\[9\]](#)

Purification by Reverse-Phase HPLC (RP-HPLC)

After cleavage from the resin, the crude peptide containing the D-Asp-NH₂ residue must be purified. RP-HPLC is the standard method.

Typical Protocol:

- System: A preparative or semi-preparative HPLC system.[8]
- Column: C18 stationary phase (e.g., Phenomenex Luna C18).[8]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[10]
- Gradient: A linear gradient from ~5% B to 60-95% B over 30-45 minutes is typical for many peptides. The exact gradient must be optimized based on the hydrophobicity of the full peptide.[8][10]
- Flow Rate: Dependent on column size (e.g., 4.0 mL/min for semi-preparative).[8]
- Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if Trp or Tyr are present).
- Procedure:
 - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
 - Inject the sample onto the equilibrated column.
 - Run the gradient and collect fractions corresponding to the major peak.
 - Analyze fractions for purity by analytical RP-HPLC and for mass by mass spectrometry.
 - Pool pure fractions and lyophilize to obtain the final peptide powder.

Structural Analysis

Confirming the identity and purity of **Fmoc-D-Asp-NH₂** or a peptide containing it is crucial. Mass spectrometry and NMR spectroscopy are the primary analytical techniques.[2]

Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight of the compound.
- Technique: Electrospray Ionization (ESI-MS) is commonly used. It provides the mass-to-charge ratio (m/z) of the molecule.
- Expected Result for **Fmoc-D-Asp-NH₂**: The expected monoisotopic mass is 354.12 Da.[1] In positive ion mode, a primary ion peak at m/z = 355.13 [M+H]⁺ would be expected.
- For Peptides: MS is used to verify the mass of the final purified peptide, confirming the successful incorporation of all amino acids. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the D-Asp-NH₂ residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure by analyzing the local electronic environment of each atom.
- Techniques: ¹H NMR and ¹³C NMR are standard.[2]
- Expected ¹H NMR Signals for **Fmoc-D-Asp-NH₂**:
 - Aromatic Protons: Multiple signals between δ 7.2 and 7.8 ppm corresponding to the fluorenyl group of Fmoc.[11][12]
 - Amide Protons: Broad signals for the side-chain amide (-CONH₂) and the backbone amide (-NH-Fmoc). Their chemical shifts are variable and depend on solvent and concentration. [11][12]
 - α -Proton (H α): A multiplet around δ 4.2-4.6 ppm.
 - β -Protons (H β): Two diastereotopic protons appearing as multiplets (likely a pair of doublets of doublets) around δ 2.5-3.0 ppm.
 - Fmoc CH and CH₂ Protons: Signals around δ 4.1-4.4 ppm.[13]

- ^{13}C NMR: Will show distinct signals for the carbonyl carbons (~170-175 ppm), aromatic carbons (~120-145 ppm), and aliphatic carbons (~40-70 ppm), consistent with the structure. [\[14\]](#)

Biological Relevance and Signaling

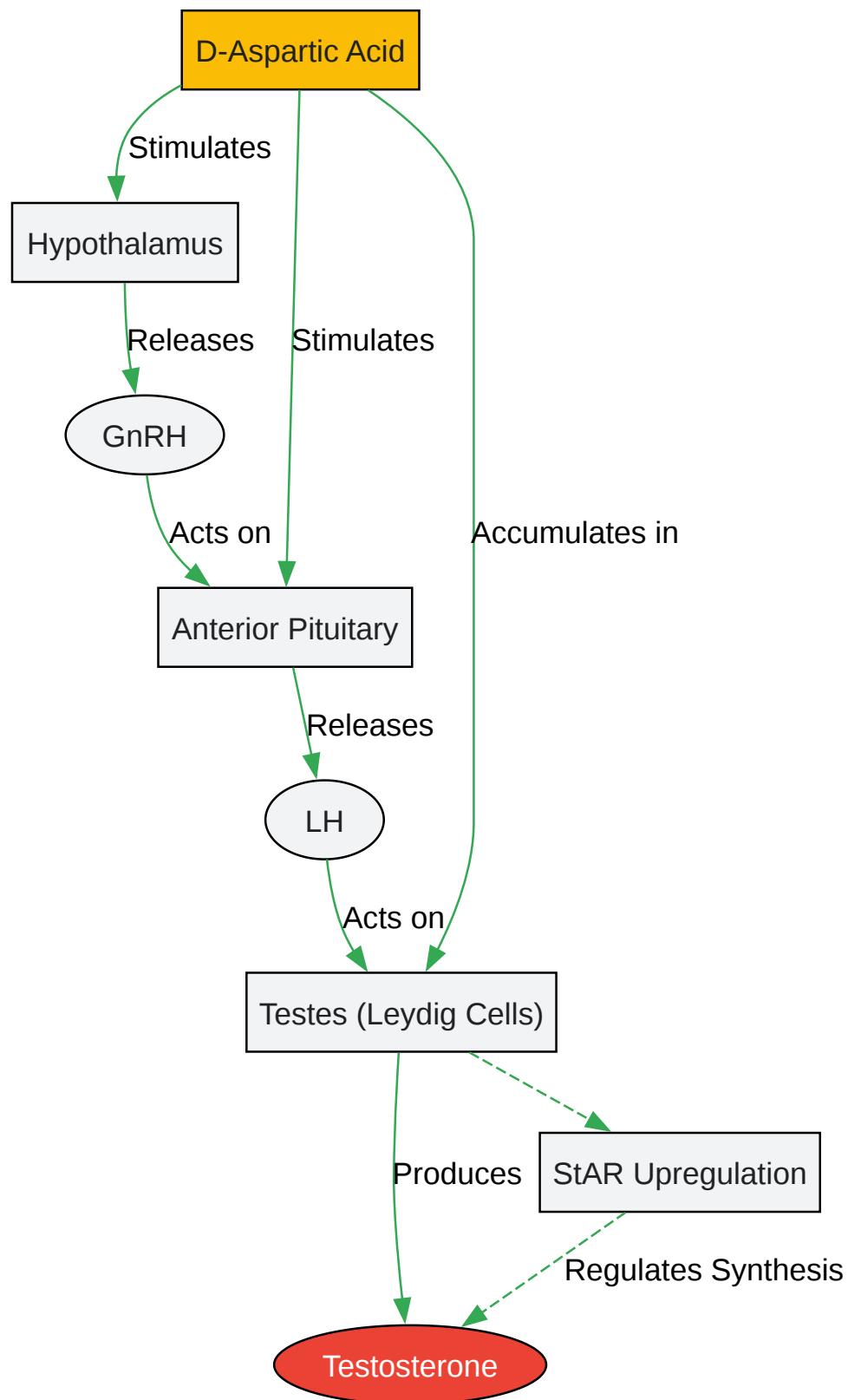
While **Fmoc-D-Asp-NH₂** is a synthetic building block, its importance lies in its ability to introduce D-aspartic acid (D-Asp) into peptides. D-Asp is an endogenous amino acid found in neuroendocrine tissues of vertebrates, where it plays significant physiological roles.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Key Biological Functions of D-Aspartic Acid:

- Neurotransmission: D-Asp can act as an endogenous neurotransmitter, stimulating neuronal transmission in a manner similar to NMDA.[\[15\]](#)
- Hormone Regulation: D-Asp is a key regulator in the hypothalamus-pituitary-gonadal (HPG) axis. It stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[\[15\]](#)[\[17\]](#)
- Steroidogenesis: In the testes, LH stimulates Leydig cells to produce testosterone. D-Asp has been shown to accumulate in the testes and upregulate the expression of Steroidogenic Acute Regulatory Protein (StAR), a key factor in testosterone synthesis.[\[15\]](#)[\[16\]](#)

The use of **Fmoc-D-Asp-NH₂** allows for the synthesis of peptide analogs that can mimic or antagonize these natural pathways, making it a valuable tool in drug discovery for reproductive health, neurological disorders, and endocrinology.[\[2\]](#)

Signaling Pathway of D-Aspartic Acid in Hormone Release:

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Caption: Role of D-Aspartic Acid in the HPG axis.

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